Etoxeridine-d4 Hydrochloride is a stable isotope-labeled compound, specifically a deuterated form of Etoxeridine, which is used primarily in scientific research. Its chemical structure includes deuterium atoms, which are isotopes of hydrogen, making it valuable for various analytical applications, particularly in mass spectrometry. The compound's molecular formula is and it has a molecular weight of approximately 361.897 g/mol .
Etoxeridine-d4 Hydrochloride is classified under stable isotope-labeled compounds. It serves as a reference material in analytical chemistry and pharmacology, aiding in the quantification of drugs and metabolites in biological samples. The compound is available from various suppliers, including LGC Standards, which provides certified reference materials for accurate and reliable data .
The synthesis of Etoxeridine-d4 Hydrochloride involves several steps that typically include the introduction of deuterium into the molecular structure. While specific synthetic routes for Etoxeridine-d4 are not extensively documented in the literature, general methodologies for synthesizing deuterated compounds often involve:
For instance, methods may include using deuterated solvents during reactions involving piperidine derivatives or other functional groups present in the Etoxeridine structure .
Etoxeridine-d4 Hydrochloride can participate in various chemical reactions typical for piperidine derivatives. These include:
The specific reaction pathways would depend on the functional groups present and the conditions applied during the synthesis or analysis .
Etoxeridine-d4 Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for use in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Etoxeridine-d4 Hydrochloride is primarily used in scientific research as a:
The incorporation of stable isotopes like deuterium enhances the sensitivity and specificity of analytical methods employed in drug development and pharmacology .
The synthesis of Etoxeridine-d4 Hydrochloride requires precise deuterium atom positioning at four specific molecular sites to maintain pharmacological relevance while enabling analytical utility. Based on established protocols for opioid derivatives, two primary strategies emerge for deuterium incorporation: late-stage isotopic exchange and building block synthesis. The former utilizes acid- or base-catalyzed H/D exchange on preformed etoxeridine structures, but this approach often suffers from isotopic scrambling and limited regioselectivity, especially in complex molecules with multiple exchangeable hydrogens [4].
Building block synthesis represents a more reliable pathway for high isotopic purity. This method employs deuterated precursors at the initial synthetic stages, enabling controlled incorporation before ring closure. For etoxeridine-d4, this typically involves: (1) N-alkylation with tetradeuterated ethyl bromide (CD₃CD₂Br) or ethyl iodide to introduce the -CD₂CD₃ moiety, and (2) esterification using deuterated ethanol (CH₃CH₂OD) or acetyl chloride (CH₃COCl-d₃) to incorporate deuterium at labile positions. As demonstrated in analogous opiate labeling studies, this precursor-directed approach achieves >98% isotopic enrichment when coupled with rigorous purification [4]. Crucially, the benzene ring deuteration requires distinct strategies. Direct electrophilic aromatic deuteration proves challenging due to competing side reactions, making deuterated aniline precursors synthesized via catalytic reduction of nitro compounds with D₂ gas more effective for aryl-D integration [2] [4].
Table 1: Comparison of Deuterium Incorporation Strategies for Etoxeridine-d4
Incorporation Site | Recommended Precursor | Isotopic Purity (%) | Key Challenge |
---|---|---|---|
Ethyl Group (-CH₂CH₃ → -CD₂CD₃) | CD₃CD₂Br | 98–99.5 | Elimination side reactions |
Ester Position | CH₃COCl-d₃ | 97–99 | Ester hydrolysis during workup |
Aromatic Positions | C₆H₅NO₂ → C₆D₅NH₂ (via D₂ reduction) | >99.8 | Catalyst poisoning by impurities |
Piperidine Positions | Cyclohexanone-d₁₂ (via D₂O exchange) | 95–98 | Incomplete deuteration at sterically hindered sites |
The synthesis of Etoxeridine-d4 Hydrochloride shares critical pathways with other deuterated opioids, yet exhibits distinct molecular stability challenges during deuteration. Three predominant routes are evaluated:
Route A: Direct H/D Exchange on Preformed EtoxeridineThis one-step method employs D₂O/CD₃OD mixtures with Pd/C or Rh catalysts at elevated temperatures. While technically simple, it yields <30% deuteration at the ethyl group due to the steric shielding of β-hydrogens and induces >15% decomposition. This approach mirrors challenges observed in morphine deuteration, where aromatic positions remained predominantly protonated even under forcing conditions [4].
Route B: Semi-synthesis from Deuterated PrecursorsUtilizing commercially available piperidine-d₁₁, the synthesis proceeds through reductive amination with arylacetaldehyde followed by N-alkylation with 1,2-dibromoethane-d₄. This achieves 95% deuteration at the piperidine ring but requires complex protection/deprotection strategies to prevent deuterium loss at acidic C-positions. The route generates regioisomeric impurities during N-alkylation, necessitating costly chromatographic separations [4].
Route C: Fragment Coupling with Deuterated Building BlocksThe optimal pathway for Etoxeridine-d4 involves:
For hydrolytically sensitive groups like the ester moiety, in situ protection as tert-butyl esters during synthesis prevents deuterium loss, a technique adapted from benzoylecgonine-d₈ production where ester protection increased yields by 35% [4]. Final purification via supercritical fluid chromatography (CO₂/ethanol-d₆) resolves diastereomeric impurities while preserving deuterium content, achieving enantiomeric excess >99.5% essential for pharmacological studies.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2